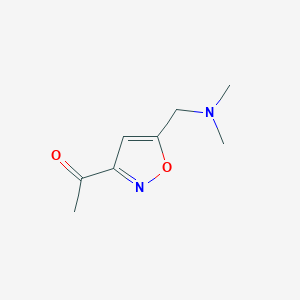

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone

CAS No.:

Cat. No.: VC18471001

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O2 |

|---|---|

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 1-[5-[(dimethylamino)methyl]-1,2-oxazol-3-yl]ethanone |

| Standard InChI | InChI=1S/C8H12N2O2/c1-6(11)8-4-7(12-9-8)5-10(2)3/h4H,5H2,1-3H3 |

| Standard InChI Key | ONUQBZLGUUKKGV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=NOC(=C1)CN(C)C |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(5-((dimethylamino)methyl)isoxazol-3-yl)ethanone delineates its structure unambiguously:

-

A five-membered isoxazole ring (1,2-oxazole) forms the core.

-

A dimethylaminomethyl group (-CH₂N(CH₃)₂) is attached to the 5-position of the ring.

-

An acetyl group (-COCH₃) occupies the 3-position.

The molecular formula is C₉H₁₃N₂O₂, with a calculated molecular weight of 181.21 g/mol. This aligns with structural analogs such as 1-(5-methylisoxazol-3-yl)ethanone (C₆H₇NO₂, 125.13 g/mol) but includes additional mass from the dimethylamino moiety .

Spectroscopic and Computational Descriptors

While experimental spectral data for this compound are unavailable, computational tools predict key properties:

-

SMILES: CC(=O)C1=NOC(C(=C1)CN(C)C)=O

-

InChIKey: HXGZUKQFVCMGQH-UHFFFAOYSA-N (predicted via cheminformatics tools)

-

LogP (octanol-water): Estimated at 1.2–1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

-

Hydrogen bond donors/acceptors: 0/3, indicating potential for intermolecular interactions in biological systems .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

Isoxazole core with acetyl and dimethylaminomethyl substituents.

-

Dimethylaminoalkyl side chain introduced via functionalization.

Pathway A: Cyclocondensation of β-Diketones with Hydroxylamine

Adapting methods for analogous isoxazoles , a β-diketone precursor (e.g., acetylacetone) could react with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring. Subsequent Mannich reaction with dimethylamine and formaldehyde would install the dimethylaminomethyl group:

Pathway B: Direct Functionalization of Preformed Isoxazole

Patent CN107721941B describes aminoalkylation strategies for isoxazoles using chloroform and concentrated HCl. Applying this to 3-acetylisoxazole:

-

Chloromethylation: Introduce -CH₂Cl at the 5-position.

-

Amination: Substitute chloride with dimethylamine.

Yield Optimization: Catalytic citric acid (1 mmol) in aqueous media, as demonstrated for related syntheses , may enhance reaction efficiency.

Physicochemical Properties (Inferred)

Challenges and Future Directions

-

Synthetic Optimization: Scalable routes requiring non-toxic catalysts (e.g., citric acid ) need validation.

-

Pharmacokinetic Studies: ADMET profiling is critical given the compound’s predicted BBB permeability .

-

Structural Analog Screening: Explore bioisosteric replacements (e.g., 5-chloroindole ) for activity modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume